Enhanced Hydrogen Bond Acceptor Capacity vs. Unsubstituted and 2-Chlorobenzyl Analogs
The 4-(2-Chloro-5-methoxybenzyl)piperidine HCl contains a meta-methoxy substituent, providing two hydrogen bond acceptor (HBA) sites, a critical feature for interacting with serotonin receptor binding pockets [1]. In contrast, the unsubstituted 4-benzylpiperidine and mono-substituted 4-(2-chlorobenzyl)piperidine each have only one HBA count . This additional HBA capability is essential for establishing key ligand-receptor interactions, making the di-substituted compound a non-redundant intermediate for 5-HT1A/2A modulator synthesis.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 2 (methoxy oxygen and piperidine nitrogen) |
| Comparator Or Baseline | 4-Benzylpiperidine: 1; 4-(2-Chlorobenzyl)piperidine: 1 |
| Quantified Difference | Target compound has 1 additional HBA site (100% increase over comparators) |
| Conditions | Computed structural property (Chemicalize, PubChem) |
Why This Matters
The increased HBA count directly translates to the ability to form more selective interactions with target receptors, which is a mandatory requirement for synthesizing potent serotonergic agents.
- [1] PubChem. (2026). Computed Descriptors for CID 22675288 (4-(2-Chloro-5-methoxybenzyl)piperidine hydrochloride). National Center for Biotechnology Information. View Source
